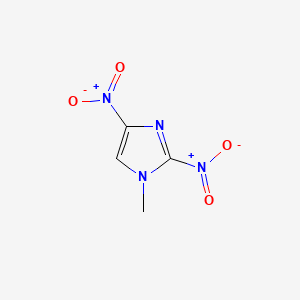

1-Methyl-2,4-dinitro-1H-imidazole

Description

Properties

IUPAC Name |

1-methyl-2,4-dinitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)5-4(6)8(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBJBRVTJECDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200137 | |

| Record name | 1-Methyl-2,4-dinitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5213-50-3 | |

| Record name | 1-Methyl-2,4-dinitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC342705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,4-dinitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Solid State Phenomena of 1 Methyl 2,4 Dinitro 1h Imidazole

Crystallographic Analysis and Crystal Engineering

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the properties of 1-methyl-2,4-dinitro-1H-imidazole. Crystallographic studies provide a definitive map of its molecular and supramolecular structure.

Single-Crystal X-ray Diffraction Studies of Molecular and Crystal Structures

The molecular and crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. A key study reports the synthesis and structural characterization of this compound, confirming its molecular constitution and spatial arrangement in the solid state. epa.gov

Unfortunately, the specific crystallographic data from this study, such as unit cell parameters, space group, and atomic coordinates, are not publicly available in the accessed literature. This detailed information is essential for a complete description of the crystal lattice. The CAS number for this compound is 5213-50-3. epa.gov

Supramolecular Interactions and Crystal Packing Motifs

The way individual molecules of this compound pack together in a crystal is governed by a network of non-covalent interactions. These supramolecular interactions are critical in determining the density and stability of the energetic material. For many nitroaromatic compounds, interactions such as hydrogen bonds and π-π stacking are dominant forces in the crystal packing. However, detailed experimental studies specifically describing the supramolecular interactions and crystal packing motifs for this compound are not available in the reviewed literature.

Polymorphism and Structural Transitions Under External Conditions (e.g., Hydrostatic Pressure)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon for energetic materials as different polymorphs can exhibit vastly different sensitivities and performance characteristics. The study of structural transitions under external conditions like hydrostatic pressure can reveal the stability limits of a particular crystalline form and potentially uncover new, denser polymorphs.

Currently, there are no publicly available research findings detailing the polymorphism of this compound or its structural behavior under hydrostatic pressure.

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are invaluable for confirming the molecular structure and probing the dynamics of molecules in the solid state. Nuclear magnetic resonance and vibrational spectroscopy provide complementary information to diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are standard methods for the characterization of organic compounds. While the synthesis of this compound has been reported, detailed experimental ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants for the purpose of conformational and configurational analysis, are not available in the surveyed scientific literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. These techniques are instrumental in identifying the presence of key structural motifs, such as nitro groups and the imidazole (B134444) ring, and can also offer insights into intermolecular interactions and molecular dynamics within the crystal lattice.

Despite its importance for structural confirmation, detailed experimental FT-IR and Raman spectra with band assignments for this compound have not been found in the publicly accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, this technique provides insights into the electron-withdrawing effects of the nitro groups on the imidazole ring. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the compound.

Studies on related dinitroimidazole compounds indicate that the position and intensity of absorption bands are influenced by the substitution pattern on the imidazole ring. While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the electronic properties can be inferred from similar structures. For instance, the presence of two nitro groups is expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted or mono-substituted imidazoles due to the extension of the conjugated system and the strong electron-withdrawing nature of the nitro groups.

Photochemical studies on related compounds like 5-methyl-1,4-dinitroimidazole (DNI) have shown that these molecules can be activated by light. enamine.net DNI, for example, releases NO2 radicals upon irradiation with 390 nm LED light, which allows for the selective nitration of other organic molecules under mild, metal-free conditions. enamine.net This light-controlled reactivity highlights the potential of dinitroimidazoles in photochemical applications, suggesting that this compound might exhibit similar photosensitivity and reactivity, which could be explored through detailed photochemical studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula and for elucidating its fragmentation pathways under ionization.

Molecular Formula Validation:

For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. The exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This measured mass is then compared to the theoretical exact mass calculated for the expected molecular formula, C₄H₄N₄O₄. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.

Fragmentation Analysis:

Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a characteristic fingerprint of a molecule and provides valuable structural information.

While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, general fragmentation behaviors of nitroaromatic and imidazole compounds can be considered. Studies on the mass spectra of methylnitroimidazoles indicate that these compounds typically show strong molecular ions. researchgate.net Characteristic fragmentations of aromatic nitro compounds are also observed. researchgate.net

For this compound, the fragmentation process would likely involve the following key steps:

Loss of Nitro Groups: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or a rearrangement followed by the loss of nitric oxide (NO).

Ring Cleavage: The imidazole ring can undergo cleavage, leading to the formation of smaller, stable fragments.

Loss of Methyl Group: The methyl group attached to the nitrogen atom can also be lost as a methyl radical (•CH₃).

Detailed analysis of the fragmentation of related compounds, such as 1-methylimidazole, has been conducted using deuterated analogs to trace the origin of atoms in the fragment ions. researchgate.net Similar studies on this compound would be necessary to definitively establish its fragmentation pathways. The use of techniques like electron-activated dissociation (EAD) in conjunction with HRMS can provide even more detailed structural information by characterizing unique fragment ions. nih.gov

Below is a hypothetical table of major fragments that might be observed in the EI-mass spectrum of this compound, based on the general fragmentation patterns of related compounds.

| Fragment Ion | Proposed Structure/Loss | m/z (mass-to-charge ratio) |

| [M]⁺ | Molecular Ion | 188 |

| [M - NO₂]⁺ | Loss of a nitro group | 142 |

| [M - 2NO₂]⁺ | Loss of two nitro groups | 96 |

| [M - O - NO]⁺ | Rearrangement and loss of O and NO | 142 |

| [M - CH₃]⁺ | Loss of a methyl group | 173 |

| [C₃H₃N₂O₂]⁺ | Fragment from ring cleavage | 100 |

| [C₃H₂N]⁺ | Fragment from ring cleavage | 52 |

Computational Chemistry and Theoretical Characterization of 1 Methyl 2,4 Dinitro 1h Imidazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For energetic materials such as dinitroimidazoles, DFT calculations can provide deep insights into their stability, reactivity, and potential performance. aip.orgresearchgate.net

Electronic Structure Properties (Frontier Molecular Orbitals: HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

The introduction of nitro groups, which are strong electron-withdrawing groups, is known to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the reactivity of the molecule. The methyl group, being an electron-donating group, would slightly increase the HOMO energy level. The precise HOMO-LUMO gap for 1-Methyl-2,4-dinitro-1H-imidazole would be a result of the interplay between the electron-donating methyl group and the two electron-withdrawing nitro groups.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Imidazole (B134444) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Data from a study on a complex imidazole derivative, provided for context. irjweb.com

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net

For nitroaromatic compounds, the area around the nitro groups is expected to be highly negative (red) due to the high electronegativity of the oxygen atoms. This indicates a region of high electron density. Conversely, the regions around the hydrogen atoms of the imidazole ring and the methyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

In a study on 1,4-dinitro-1H-imidazole, MEP analysis was used to identify the sites of chemical reactivity. aip.orgresearchgate.net For this compound, a similar analysis would reveal the most likely sites for intermolecular interactions and the initial steps of decomposition. The positive potential regions are often associated with the trigger points for detonation in energetic materials.

Bond Dissociation Energies (BDE) and Identification of Trigger Bonds

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. In energetic materials, the bond with the lowest BDE is often identified as the "trigger bond," as its cleavage is typically the initial step in the decomposition process, leading to an explosive event. Theoretical calculations of BDEs are crucial for assessing the stability of energetic compounds.

For nitro-substituted imidazoles, the C-NO₂ and N-NO₂ bonds are often the weakest and, therefore, the most likely trigger bonds. The breaking of these bonds initiates a cascade of exothermic reactions. While specific BDE values for this compound are not available, studies on similar energetic molecules provide a framework for understanding its potential trigger bonds. The presence of two nitro groups in this compound suggests that the C-NO₂ bonds are the primary candidates for the initial bond scission.

Prediction of Molecular Stability and Chemical Reactivity

The molecular stability and chemical reactivity of this compound are intrinsically linked to the electronic and structural features discussed previously. The HOMO-LUMO gap provides a direct measure of its kinetic stability. irjweb.com A smaller gap, which is expected for a dinitro-substituted imidazole, indicates higher reactivity.

Furthermore, the presence of two nitro groups significantly influences its energetic nature. Polynitroimidazoles are known to be high-energy materials due to their large positive enthalpy of formation, which arises from the high number of N-N and C-N bonds. aip.orgresearchgate.net Experimental studies on the related compound 1-methyl-4,5-dinitro-1H-imidazole have shown that it possesses good thermal stability, with decomposition starting at around 250°C. researchgate.net It can be inferred that this compound would also exhibit significant energetic properties and a certain degree of thermal stability, though likely different from its 4,5-dinitro isomer due to the different positions of the nitro groups. A first-principles study on 2,4-dinitro-1H-imidazole further supports the energetic nature of this structural framework. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This allows for the investigation of intermolecular interactions and bulk properties like aggregation.

Simulation of Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions in the condensed phase play a crucial role in the sensitivity and performance of energetic materials. For this compound, these interactions would be dominated by van der Waals forces and electrostatic interactions between the nitro groups of one molecule and the imidazole ring of another.

A crystallographic study of the related 1-methyl-4,5-dinitro-1H-imidazole revealed the presence of non-classical intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal packing. nih.gov It is highly probable that similar C-H···O interactions exist in the crystal structure of this compound, influencing its aggregation behavior. MD simulations can provide a dynamic picture of these interactions and how they lead to the formation of molecular clusters or aggregates in the solid or liquid state. Understanding the aggregation behavior is essential as it can affect the initiation sensitivity of the energetic material.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dinitro-1H-imidazole |

| 1-methyl-4,5-dinitro-1H-imidazole |

Dynamics of Thermal Decomposition at Elevated Temperatures

The thermal decomposition of energetic materials is a critical area of study for assessing their stability and performance. Reactive molecular dynamics (MD) simulations, particularly using force fields like ReaxFF, are instrumental in elucidating the complex chemical processes that occur at elevated temperatures. researchgate.netnih.govresearchgate.net These simulations can track the trajectories of thousands of atoms over time, providing insights into the initial decomposition steps, subsequent reaction pathways, and the formation of final products. researchgate.netnih.gov

For nitroaromatic compounds, including nitroimidazoles, thermal decomposition is often initiated by the scission of the C-NO₂ or N-NO₂ bond, as this is typically the weakest bond in the molecule. nih.govnih.gov In the case of this compound, it is hypothesized that the initial step would be the cleavage of one of the C-NO₂ bonds, releasing a nitrogen dioxide (NO₂) radical. This initial step triggers a cascade of subsequent reactions.

A ReaxFF MD simulation of the thermal decomposition of a related dinitropyrazole compound, 4-amino-3,5-dinitropyrazole (LLM-116), indicated that the initial decomposition was triggered by the transfer of a hydrogen atom from the active aromatic N-H moiety, leading to the ring opening. nih.gov In contrast, for its trimer derivative, the initial decomposition was found to be the rupture of carbon-nitrogen bonds. nih.gov This highlights how even small changes in molecular structure can alter the decomposition mechanism.

Table 1: Illustrative Initial Decomposition Steps of Nitroaromatic Energetic Materials from Computational Studies

| Compound | Initial Decomposition Step | Computational Method |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | NO₂ elimination and heterocycle cleavage nih.gov | ReaxFF-MD |

| Nitromethane (NM) | C-N bond rupture nih.gov | ReaxFF-MD |

| 4-amino-3,5-dinitropyrazole (LLM-116) | Hydrogen transfer from N-H leading to ring opening nih.gov | ReaxFF-MD |

This table presents findings for related compounds to illustrate common decomposition pathways and is not specific to this compound.

Influence of External Electric Fields on Molecular and Crystal Structures

External electric fields are a significant physical perturbation that can alter the properties of molecular crystals, including those of energetic materials. nih.govacs.orgrsc.org The application of an electric field can induce changes in molecular conformation, intermolecular interactions, and even trigger phase transitions between different crystalline forms (polymorphs). nih.govacs.org These changes, in turn, can affect the material's stability, sensitivity, and energetic performance. mdpi.com

First-principles calculations, such as those based on Density Functional Theory (DFT), are a primary tool for investigating these effects. acs.orgnih.gov For a polar molecule like this compound, an external electric field would interact with the molecule's dipole moment. This interaction can lead to a reorientation of the molecules within the crystal lattice to align with the field, potentially altering the crystal's unit cell parameters and symmetry. rsc.org

Studies on other energetic materials have demonstrated the profound impact of electric fields. For instance, in TNT, an external electric field can control the orientation of polymorphic transformations. nih.gov In a series of energetic pentazole crystals, DFT calculations showed that an external electric field could induce phase transitions and alter the electronic structure, making it easier for electrons to transition to excited states in some cases. acs.org The field can also modify the strength and network of hydrogen bonds within the crystal. acs.org

For nitroaromatic compounds, an electric field can influence their chemical reactivity by polarizing bonds, which can lower the activation energy for certain reactions. nih.gov The interaction energy of a molecule with an electric field is related to the molecule's dipole moment and polarizability. nih.gov DFT calculations can quantify these properties and predict how they change under an applied field.

While direct computational studies on the effect of an electric field on this compound are not available in the current literature, we can infer the likely effects based on its molecular structure and studies of analogous compounds. The presence of two nitro groups and a methyl group on the imidazole ring results in a significant molecular dipole moment. Therefore, it is expected that an external electric field would have a notable influence on its crystal structure and properties.

Table 2: Predicted Effects of an External Electric Field on Energetic Molecular Crystals Based on Theoretical Studies

| Property | Predicted Influence of External Electric Field | Relevant Computational Technique |

| Crystal Structure | Alteration of unit cell parameters, potential for phase transitions. nih.govacs.org | DFT, Molecular Dynamics |

| Molecular Orientation | Alignment of molecular dipoles with the electric field. rsc.org | Molecular Dynamics |

| Electronic Properties | Changes in band gap and electronic transitions. acs.org | DFT |

| Intermolecular Interactions | Modification of hydrogen bond strengths and networks. acs.org | DFT |

| Chemical Reactivity | Alteration of reaction activation energies. nih.gov | DFT |

This table summarizes general findings from computational studies on various energetic materials and is not specific to this compound.

Role and Applications of 1 Methyl 2,4 Dinitro 1h Imidazole in Advanced Materials Science

Design and Development of Energetic Cocrystals

Cocrystallization has emerged as a highly effective strategy to tailor the properties of energetic materials, aiming to resolve the inherent conflict between high performance and low sensitivity. By combining two or more different molecules in a single crystal lattice, it is possible to create new materials with finely tuned characteristics that are superior to the individual components.

The formation of cocrystals involving 1-methyl-2,4-dinitro-1H-imidazole and other high-energy materials, such as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), leverages non-covalent interactions like hydrogen bonding and π-π stacking to create a stable, unified crystal structure. bibliotekanauki.pl Common strategies to produce these energetic-energetic or energetic-non-energetic cocrystals include:

Solvent-Based Methods : Slow evaporation of a solvent from a solution containing stoichiometric amounts of the coformers is a widely used technique. The choice of solvent is critical, as it can influence the complexation and solubility of the components. tandfonline.com For instance, studies on the CL-20/MTNP (1-methyl-3,4,5-trinitropyrazole) cocrystal found that ethanol (B145695) provided the strongest complexation effect. tandfonline.com

Grinding : Both dry and solvent-assisted grinding (mechanochemistry) are employed to form cocrystals. Solvent-assisted grinding is often preferred as it can reduce friction and heat, enhancing safety during synthesis, although controlling the final morphology can be challenging. bibliotekanauki.pl

Resonant Acoustic Mixing : This technique uses low-frequency, high-intensity sound energy to create cocrystals, as demonstrated with the formation of a CL-20 and 1-methyl-3,5-dinitro-1,2,4-triazole (B14742613) (MDNT) cocrystal.

These methods facilitate strong intermolecular affinity between the coformers. For example, in cocrystals of CL-20 with the related compound 1-methyl-4,5-dinitroimidazole (B100128) (4,5-MDNI), hydrogen bonds and NO2-π interactions were found to stabilize the structure. bibliotekanauki.pl

A primary goal of cocrystallization is to enhance detonation performance or to maintain it while improving safety. The detonation velocity (Vd) and detonation pressure (Pd) of a cocrystal are influenced by its crystal density and enthalpy of formation. Research has shown that the energy state and enthalpy of formation of a cocrystal can differ measurably from a simple physical mixture of its components, which in turn affects detonation velocity.

Studies on cocrystals of CL-20 with various nitroimidazoles demonstrate this influence. For example, a 1:1 cocrystal of CL-20 and 1,4-dinitroimidazole (1,4-DNI) showed a predicted detonation velocity similar to that of the powerful explosive HMX. tandfonline.com Similarly, a cocrystal of CL-20 with 4-methyl-5-nitroimidazole (B43955) exhibited detonation properties superior to those of TNT. tandfonline.com These findings highlight a key strategy: pairing a high-performance material like CL-20 with a less sensitive but still energetic coformer can yield a product with a desirable balance of properties.

Table 1: Detonation Performance of CL-20 and Related Nitroimidazole Cocrystals

| Energetic Material | Crystal Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| CL-20/1,4-DNI Cocrystal | 1.922 | 9,242 (Predicted) | 39.01 (Predicted) |

| CL-20/4-methyl-5-nitroimidazole Cocrystal | 1.680 | 7,945 | 27.4 |

| CL-20/2-mercapto-1-methylimidazole Cocrystal | 1.652 | 7,073 | 21.6 |

This table presents data for cocrystals containing compounds structurally related to this compound to illustrate the effects of cocrystallization.

One of the most significant advantages of cocrystallization in the field of energetic materials is the ability to reduce sensitivity to mechanical stimuli such as impact and friction. High-energy materials like CL-20 are often limited in their application due to their high sensitivity. prepchem.com Cocrystallization provides a pathway to mitigate this risk. prepchem.com

The formation of intermolecular interactions, particularly hydrogen bonds, within the cocrystal lattice helps to stabilize the structure and reduce the likelihood of "hot spot" formation under mechanical stress. researchgate.net Research on CL-20 cocrystals with various imidazole (B134444) derivatives confirms this trend. A cocrystal of CL-20 with 1,4-DNI demonstrated a substantial reduction in impact sensitivity compared to pure CL-20. tandfonline.com Furthermore, cocrystals formed between CL-20 and other methylimidazole derivatives have been classified as insensitive energetic explosives. tandfonline.com This demonstrates that incorporating molecules like this compound into a cocrystal with a more sensitive but powerful explosive is a viable method for producing safer advanced materials.

Table 2: Mechanical Sensitivity of CL-20 and Related Nitroimidazole Cocrystals

| Energetic Material | Impact Sensitivity (IS) | Finding |

| CL-20/1,4-DNI Cocrystal | 10 J | Substantial reduction in impact sensitivity compared to pure CL-20 and HMX. tandfonline.com |

| CL-20/methylimidazole Cocrystals | > 40 J | Classified as insensitive energetic explosives. tandfonline.com |

This table presents data for cocrystals containing compounds structurally related to this compound to illustrate the effects of cocrystallization on mechanical sensitivity.

The behavior of energetic materials under high pressure is critical to understanding their stability and initiation mechanisms. Studies on energetic cocrystals, such as the well-documented CL-20/HMX system, reveal that they undergo structural phase transitions under increasing pressure. researchgate.net These transitions are investigated using techniques like Raman and IR spectroscopy, as well as X-ray diffraction (XRD) patterns. researchgate.net

The general finding is that a cocrystal often exhibits phase transitions similar to its individual components; however, the specific pressures at which these transitions occur can be shifted. researchgate.net This shift is attributed to the intermolecular interactions, such as hydrogen bonds, that are unique to the cocrystal structure. researchgate.net These interactions can either stabilize a particular phase, requiring higher pressure for a transition, or create new pathways for structural rearrangement. For example, in the CL-20/HMX cocrystal, the hydrogen bonding interactions become stronger under compression, making it more difficult for certain molecular groups to change their position and thus altering the phase transition pressure compared to pure CL-20. researchgate.net While specific high-pressure studies on this compound cocrystals are not widely reported, the principles observed in similar systems provide a fundamental framework for predicting their behavior.

Precursor Chemistry for Novel Energetic Materials

Beyond its role in cocrystals, this compound serves as a valuable intermediate in the synthesis of other advanced energetic materials. Its chemical structure allows for further functionalization, leading to compounds with different properties.

This compound (also referred to as MDNI) is a direct precursor to 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), a melt-castable explosive with performance superior to TNT. tandfonline.com The synthesis involves the introduction of a third nitro group onto the imidazole ring. Research has demonstrated that MTNI can be prepared from 1-methyl-2,4-dinitroimidazole with a reported yield of 76% under specific nitration conditions. This chemical pathway is a key step in producing MTNI, which is considered a promising candidate for modern melt-cast formulations due to its relatively low melting point (82 °C), good thermal stability, and high detonation performance. tandfonline.comresearchgate.net Improved methods for this conversion, sometimes using green catalysts like heteropoly acids, are actively being investigated to enhance yield and safety for larger-scale preparation. tandfonline.com

Engineering of Insensitive High-Energy Materials

The engineering of insensitive high-energy materials (IHEMs) is a critical area of research, aiming to develop explosives and propellants that are powerful yet highly resistant to accidental detonation from stimuli such as impact, friction, or heat. Nitro- and polynitroazoles, including derivatives of dinitroimidazole, are a key class of compounds in this field due to their general tendency to exhibit high explosive performance combined with low sensitivity. arkat-usa.org The molecular structure of these compounds is fundamental to their stability. For instance, the presence of a conjugated planar molecular skeleton can facilitate the formation of layered structures in the solid state, which helps to dissipate the energy from external stimuli. nih.gov

While direct research on this compound as a primary IHEM is not extensively documented in the provided context, the broader family of nitroimidazoles is foundational to this area of materials science. mdpi.com The stability of such compounds is often enhanced by the introduction of specific functional groups. For example, the strategic placement of electron-donating groups (like amino groups) adjacent to electron-withdrawing nitro groups can create strong intramolecular hydrogen bonds, significantly improving molecular stability. nih.gov

The thermal stability of related compounds is a key indicator of their potential as IHEMs. For example, 1-methyl-4,5-dinitro-1H-imidazole, an isomer of the title compound, exhibits good thermal stability, with decomposition beginning around 250°C. researchgate.net Research into fused-ring systems derived from nitroimidazoles has yielded compounds with high decomposition temperatures (above 290°C) and low mechanical sensitivity, highlighting the potential of the nitroimidazole framework in creating robust energetic materials. mdpi.com The development of new energetic salts based on derivatives like 1-nitramino-2,4-dinitroimidazole has also yielded materials with high densities and calculated detonation velocities exceeding 9200 m/s, demonstrating the utility of the 2,4-dinitroimidazole (B52884) core in engineering advanced energetic materials. rsc.org

Fundamental Research in Nitrogen-Rich Heterocyclic Chemistry

Nitrogen-rich heterocyclic compounds are of significant interest due to their high heats of formation, which translates to high energy content. mdpi.com this compound and its isomers serve as important intermediates and starting materials in the synthesis of other complex heterocyclic systems. The synthesis of these dinitroimidazoles often involves multi-step processes starting from imidazole or its derivatives. For instance, 1-Methyl-2,4-dinitroimidazole (2,4-MDNI) can be synthesized through a sequence of nitration, thermal rearrangement, and subsequent methylation of an imidazole precursor. researchgate.net

The reactivity of dinitroimidazoles makes them versatile building blocks. For example, 1,4-dinitro-1H-imidazole, a related compound, is an easily accessible starting material for the synthesis of 2,4(5)-dinitro-1H-imidazole via thermal rearrangement. arkat-usa.org This isomer can then be used to prepare new energetic salts. arkat-usa.org Similarly, research has shown that 1-methyl-4,5-dinitroimidazole can undergo nucleophilic substitution reactions to yield other functionalized imidazoles. Its reaction with aqueous ammonia (B1221849) produces 5-amino-1-methyl-4-nitroimidazole in high yield, while reaction with sodium azide (B81097) yields 5-azido-1-methyl-4-nitroimidazole. researchgate.net These transformations highlight the role of dinitroimidazoles in accessing a wider range of nitrogen-rich heterocyclic structures with potentially interesting energetic or biological properties.

First-principles calculations are also employed to understand the structural and electronic properties of these molecules, providing a theoretical foundation for their synthesis and application. nih.gov The study of the synthesis and reactivity of various nitroimidazole derivatives, such as the regioselective alkylation of 4-nitro-1H-imidazole, further expands the synthetic chemist's toolkit for creating novel heterocyclic compounds. derpharmachemica.com

Physicochemical Properties of this compound

| Property | Predicted Average | Unit |

| Polarizability | 14.5 | ų |

| Henry's Law | 7.41e-7 | |

| Boiling Point | 333 | °C |

| Flash Point | 199 | °C |

| Melting Point | 124 | °C |

| Molar Refractivity | 36.6 | |

| Molar Volume | 93.8 | |

| Viscosity | 7.06 | |

| Surface Tension | 93.1 | |

| Density | 1.68 | g/cm³ |

| Vapor Pressure | 4.37e-5 | |

| LogKow: Octanol-Water | -3.95e-2 | |

| Data sourced from EPA CompTox Chemicals Dashboard. epa.gov |

Detonation Properties of Energetic Salts Based on 1-Nitramino-2,4-dinitroimidazole

| Property | Range | Unit |

| Density | 1.70 - 1.93 | g cm⁻³ |

| Detonation Pressure (Calculated) | 29.3 - 40.5 | GPa |

| Detonation Velocity (Calculated) | 8370 - 9209 | m s⁻¹ |

| Data from a study on new energetic salts. rsc.org |

Future Research Directions and Methodological Innovations

Advancement of Spectroscopic and Crystallographic Methodologies

The precise characterization of 1-Methyl-2,4-dinitro-1H-imidazole is fundamental to understanding its properties and potential applications. While standard spectroscopic and crystallographic techniques have provided valuable insights, future research will focus on more advanced and integrated methodologies for a deeper understanding of its structural and electronic characteristics.

Detailed computational investigations, particularly using Density Functional Theory (DFT), have become instrumental in complementing experimental data. nih.govresearchgate.netscispace.com Future work should aim to integrate DFT calculations more deeply with experimental results from nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy. nih.gov This synergy can elucidate the conformational landscape, vibrational properties, and electronic structure of this compound in various environments, such as in the gas phase versus aqueous solutions. nih.govscispace.com For instance, computational data suggests that the 2-nitroimidazole (B3424786) moiety is a primary determinant of the spectroscopic properties of its derivatives, a hypothesis that warrants further experimental validation across a wider range of compounds. nih.govresearchgate.net

X-ray crystallography will remain a cornerstone for determining the solid-state structure. Studies have revealed the molecular packing of 1-Methyl-4,5-dinitro-1H-imidazole, highlighting the role of non-classical intermolecular C-H···O hydrogen bonds in stabilizing the crystal lattice. nih.gov Future crystallographic studies should focus on co-crystals and salts of this compound to modulate its physical properties. Advanced techniques like high-resolution X-ray diffraction and neutron diffraction could provide more precise information on electron density distribution and hydrogen atom positioning, which are critical for understanding intermolecular interactions.

Furthermore, the development of in-situ and time-resolved spectroscopic techniques will be crucial. For example, monitoring reactions using online infrared spectroscopy has already proven effective in optimizing the synthesis of related compounds like 1-amino-2,4-dinitroimidazole. nih.gov Applying such real-time analytical methods to the synthesis and transformation of this compound will enable better control over reaction pathways and product selectivity. Additionally, techniques like surface-enhanced Raman scattering (SERS) offer high sensitivity for detecting nitroaromatic compounds and could be further developed for in-field analysis and monitoring. acs.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of materials science and chemistry are being revolutionized by machine learning (ML) and artificial intelligence (AI), and the study of energetic compounds like nitroimidazoles is no exception. arxiv.org These data-driven approaches offer a paradigm shift from traditional trial-and-error discovery, enabling the rapid screening of vast chemical spaces and the prediction of molecular properties with increasing accuracy. mdpi.comosti.gov

Future research on this compound and its analogs should harness ML to accelerate the design of new compounds with tailored properties. researchgate.net By training ML models on existing datasets of energetic materials, it is possible to predict key performance indicators such as density, heat of formation, detonation velocity, and impact sensitivity directly from the molecular structure. scispace.comumd.eduresearchgate.net For example, ML models have successfully predicted the crystal density of high explosives and the impact sensitivity of nitroaromatic compounds by analyzing molecular descriptors. mdpi.comresearchgate.netresearchgate.net This approach can significantly reduce the time and resources required for experimental synthesis and testing. scispace.com

A key challenge is the availability of large, high-quality datasets. arxiv.org Future efforts should focus on creating comprehensive databases for nitroimidazole compounds, incorporating both experimental and computationally generated data. The integration of quantum chemical calculations, such as those derived from DFT, with ML models has shown promise in improving predictive accuracy for properties like mutagenicity in nitroaromatics. acs.orguss.clnih.gov This combination allows for the generation of robust descriptors that capture the electronic and structural nuances of the molecules. acs.org

Explainable AI (XAI) will also be critical. Instead of treating ML models as "black boxes," XAI techniques can provide insights into the structure-property relationships they learn. acs.org This can help researchers understand which molecular features are most influential, guiding the rational design of new, safer, and more effective nitroimidazole-based compounds. researchgate.netresearchgate.net

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While methods for the synthesis of dinitroimidazoles exist, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. orgchemres.orgscispace.com Future research in this area will likely focus on several key aspects.

One primary goal is to improve the regioselectivity of nitration reactions. The synthesis of this compound often involves the nitration of a precursor like 1-methylimidazole, which can lead to a mixture of isomers. researchgate.netresearchgate.net Developing new catalytic systems or reaction conditions that favor the formation of the desired 2,4-dinitro isomer over others, such as the 4,5-dinitro isomer, is a significant challenge. researchgate.netosi.lv Research into molten-state nitration has shown promise for producing trinitroimidazoles and could be adapted for dinitro derivatives. researchgate.net

Another avenue is the development of greener synthetic methods. Traditional nitration often employs harsh conditions, such as mixtures of concentrated nitric and sulfuric acids, which pose environmental and safety risks. nih.gov Future strategies could explore the use of solid acid catalysts, ionic liquids, or polymer-supported reagents to facilitate cleaner and more controlled nitration processes. orgchemres.org

Furthermore, the functionalization of the nitroimidazole core offers a pathway to new derivatives with unique properties. For instance, 1,4-dinitroimidazoles have been shown to be effective bifunctional reagents for bioconjugation, reacting selectively with cysteine or lysine (B10760008) residues under different conditions. researchgate.netresearchgate.net Similar strategies could be applied to this compound to create novel materials or molecular probes. The synthesis of amino or azido (B1232118) derivatives from dinitroimidazoles has also been demonstrated, opening up further possibilities for chemical modification. researchgate.net The use of online monitoring techniques, such as IR spectroscopy, can aid in optimizing these complex multi-step syntheses for improved yields and purity. nih.gov

Uncovering New Supramolecular Assembly Principles Involving Nitroimidazoles

Supramolecular chemistry, which studies the interactions between molecules, is a critical frontier for understanding and controlling the bulk properties of materials. For nitroimidazoles, the way individual molecules pack together in the solid state influences crucial characteristics. Future research should focus on uncovering and harnessing the principles of supramolecular assembly to design materials based on this compound with desired properties.

A key area of exploration is the systematic study of intermolecular interactions. The crystal structure of 1-methyl-4,5-dinitroimidazole (B100128) reveals the presence of C–H···O hydrogen bonds that guide its molecular packing. nih.gov A detailed investigation into the various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, in this compound and its derivatives is needed. This can be achieved through a combination of high-resolution single-crystal X-ray diffraction and computational modeling.

The principles learned from these studies can then be applied to the field of crystal engineering. By introducing specific functional groups onto the nitroimidazole scaffold, it may be possible to direct the self-assembly process and create specific supramolecular architectures. This could lead to the formation of co-crystals, where this compound is combined with other molecules to fine-tune properties.

Furthermore, the self-assembly of nitroaromatic compounds is being explored for applications in chemical sensing. nih.gov Electron-rich fluorescent molecular cages and cycles have been designed to bind electron-deficient nitroaromatics, leading to a detectable fluorescence quenching. nih.gov Future research could explore the design of novel supramolecular hosts that are highly selective for this compound, paving the way for new sensor technologies. Understanding how these molecules interact at a supramolecular level is fundamental to developing next-generation materials with enhanced performance and functionality.

Q & A

Basic: What are the optimized synthetic routes for 1-Methyl-2,4-dinitro-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nitration of a methyl-substituted imidazole precursor. For example, 1-methylimidazole can undergo sequential nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at the 2- and 4-positions . Key factors include:

- Temperature control : Excessive heat leads to over-nitration or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitro group regioselectivity .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Advanced: How does the thermal stability of this compound impact its utility in energetic formulations?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a decomposition onset at ~180°C, making it suitable for melt-cast explosives. Comparative studies with 1-methyl-2,4,5-trinitroimidazole (MTNI) show reduced sensitivity to friction and impact, attributed to steric hindrance from the methyl group . Compatibility tests with RDX and HMX indicate stable eutectic mixtures, validated via accelerated rate calorimetry (ARC) .

Basic: What spectroscopic techniques are most effective for structural characterization of nitroimidazole derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Distinct chemical shifts for nitro groups (δ ~8.5 ppm for aromatic protons; δ ~140–150 ppm for nitro-substituted carbons) .

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with β angles ~99.7°, validated using SHELXL refinement .

Advanced: How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate bond dissociation energies (BDEs) for nitro groups, predicting thermal stability .

- Molecular Docking : Used to study interactions with biological targets (e.g., EGFR kinase), where the nitro groups act as hydrogen-bond acceptors .

- ADMET Analysis : Predicts moderate bioavailability (LogP ~1.2) and low hepatotoxicity via QSAR models .

Basic: What strategies mitigate side reactions during functionalization of the imidazole ring?

Methodological Answer:

- Protection/Deprotection : Use Boc groups to shield reactive sites during alkylation or sulfonation .

- Catalysis : Tetrakis(dimethylamino)ethylene (TDAE) promotes regioselective C–H functionalization at the 5-position .

- pH Control : Reactions in buffered media (pH 7–8) prevent nitro group reduction .

Advanced: How do substituent effects influence the explosive performance of nitroimidazoles?

Methodological Answer:

- Detonation Velocity (VOD) : Calculated via Kamlet-Jacobs equations. Methyl groups reduce density (ρ ~1.65 g/cm³) but improve oxygen balance (-45%) compared to trinitro derivatives .

- Sensitivity : Impact sensitivity (IS >15 J) and friction sensitivity (FS >120 N) correlate with molecular symmetry and crystal packing .

- Thermal Output : Combustion calorimetry reveals specific energy ~4200 J/g, lower than HMX but suitable for insensitive munitions .

Basic: What chromatographic methods resolve impurities in synthesized this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate nitroso byproducts (retention time ~6.2 min) .

- TLC : Silica gel 60 F₂₅₄ with ethyl acetate/hexane (1:3) visualizes unreacted precursors (Rf ~0.4) .

Advanced: Can this compound act as a precursor for pharmaceutical intermediates?

Methodological Answer:

- Nucleophilic Substitution : The 1-methyl group facilitates alkylation with aryl halides (e.g., 4-fluorobenzyl bromide) under Suzuki-Miyaura conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields 1-methyl-2,4-diaminoimidazole, a scaffold for antifungal agents .

Basic: What safety protocols are critical when handling nitroimidazoles?

Methodological Answer:

- Explosive Hazards : Conduct small-scale (<100 mg) reactions in blast shields.

- Toxicity : Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rodents) .

- Spill Management : Neutralize with 10% NaOH/ethanol mixtures to degrade nitro groups .

Advanced: How does crystallographic data inform the design of nitroimidazole co-crystals?

Methodological Answer:

- Co-crystallization : With dicarboxylic acids (e.g., succinic acid) forms hydrogen-bonded networks (d ~2.8 Å), enhancing stability .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O nitro contacts) for crystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.